molecular formula C24H23N5O B10857806 Parp1-IN-7

Parp1-IN-7

Cat. No.: B10857806
M. Wt: 397.5 g/mol
InChI Key: IBBZXRLLZKUNIM-HXUWFJFHSA-N
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Description

PARP1-IN-7 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP1 inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they exploit the concept of synthetic lethality in tumor cells with defective DNA repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PARP1-IN-7 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and quality. This includes optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

PARP1-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

PARP1-IN-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PARP1 in various chemical reactions and pathways.

    Biology: Employed in research to understand the biological functions of PARP1, including DNA repair, chromatin remodeling, and cell death.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP1.

Mechanism of Action

PARP1-IN-7 exerts its effects by selectively inhibiting the activity of PARP1. The compound binds to the catalytic domain of PARP1, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in tumor cells with defective DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PARP1-IN-7

This compound is unique due to its high selectivity and potency for PARP1 compared to other PARP family members. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable tool for further research and drug development .

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

4-[4-[(1R)-3-(5-oxo-6H-1,6-naphthyridin-7-yl)cyclopent-2-en-1-yl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C24H23N5O/c25-16-17-3-6-19(7-4-17)28-10-12-29(13-11-28)20-8-5-18(14-20)22-15-23-21(24(30)27-22)2-1-9-26-23/h1-4,6-7,9,14-15,20H,5,8,10-13H2,(H,27,30)/t20-/m1/s1

InChI Key

IBBZXRLLZKUNIM-HXUWFJFHSA-N

Isomeric SMILES

C1CC(=C[C@@H]1N2CCN(CC2)C3=CC=C(C=C3)C#N)C4=CC5=C(C=CC=N5)C(=O)N4

Canonical SMILES

C1CC(=CC1N2CCN(CC2)C3=CC=C(C=C3)C#N)C4=CC5=C(C=CC=N5)C(=O)N4

Origin of Product

United States

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